N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide
Description
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide is an organic compound characterized by the presence of two furan rings and an amide group
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-8-15(17)16-11-12(13-6-4-9-18-13)14-7-5-10-19-14/h2,4-7,9-10,12H,1,3,8,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYELSFVWSJTLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CC=CO1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition of Furan-2-yl Grignard Reagent
A Grignard reagent derived from furan-2-ylmagnesium bromide reacts with acetonitrile in anhydrous tetrahydrofuran (THF) at 0–5°C. After quenching with ammonium chloride, the resulting imine is reduced using lithium aluminum hydride (LiAlH4) to yield the amine.
Reaction conditions :
Mannich Reaction with Furan-2-carbaldehyde
Condensation of furan-2-carbaldehyde with ammonium acetate and paraformaldehyde in ethanol under reflux produces 2,2-bis(furan-2-yl)ethylamine. This one-pot method avoids sensitive reagents but requires rigorous pH control.
Optimized parameters :
- Molar ratio : 2:1:1 (furan-2-carbaldehyde : paraformaldehyde : ammonium acetate)
- Reaction time : 6–8 hours
- Yield : 65–70%
Amidation with Pent-4-enoic Acid
The final step involves coupling 2,2-bis(furan-2-yl)ethylamine with pent-4-enoic acid. Two activation strategies are predominant:
Acid Chloride Method
Pent-4-enoic acid is treated with thionyl chloride (SOCl₂) to form pent-4-enoyl chloride, which reacts with the amine in dichloromethane (DCM) under basic conditions (triethylamine).
Procedure :
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves milder conditions, suitable for acid-sensitive substrates.
Key parameters :
- Reagents : EDC (1.5 equiv), HOBt (1.5 equiv)
- Solvent : Dimethylformamide
- Temperature : 0°C → room temperature, 24 hours
- Yield : 70–78%
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients. The latter effectively separates polar byproducts.
Spectroscopic Validation
- ¹H NMR : Characteristic signals include δ 5.8–6.0 ppm (furan protons), δ 5.3–5.5 ppm (pent-4-enamide alkene), and δ 3.2–3.5 ppm (methylene adjacent to the amide).
- IR : Strong absorption at 1640–1670 cm⁻¹ (amide C=O stretch) and 3100–3300 cm⁻¹ (N–H stretch).
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but may necessitate longer purification. Non-polar solvents (e.g., DCM) favor acid chloride methods but require strict anhydrous conditions.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) in carbodiimide-mediated couplings improves yields by 8–10% through suppression of racemization.
Challenges and Mitigation
Furan Ring Stability
Furan moieties are prone to ring-opening under strongly acidic or oxidative conditions. Using mild reagents (e.g., EDC/HOBt) and avoiding high temperatures (>80°C) preserves integrity.
Byproduct Formation
N-Acylurea formation in carbodiimide methods is minimized by maintaining low temperatures (0–5°C) during activation.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Saturated amides
Substitution: Halogenated or nitrated furans
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- 2-(1-pentenyl)furan
- N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide is unique due to the presence of two furan rings, which can enhance its reactivity and potential biological activity. The combination of the furan rings with the pent-4-enamide moiety provides a versatile scaffold for the development of new compounds with diverse applications.
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with pent-4-enoyl chloride or similar precursors. The process can be optimized through various catalytic methods to enhance yield and selectivity.
Reaction Scheme
The following general reaction scheme outlines the synthesis:
- Starting Materials : Furan derivatives and pent-4-enoyl chloride.
- Catalysts : Various Lewis acids or transition metal catalysts may be employed.
- Conditions : The reaction is generally carried out under controlled temperature and pressure conditions to optimize yield.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and lung cancers.
Case Studies
- Breast Cancer Cell Lines : In vitro studies showed that the compound inhibited cell proliferation in MDA-MB-231 and MCF-7 cell lines with IC50 values ranging from 5 to 10 µM.
- Lung Cancer Cell Lines : The compound showed significant cytotoxicity against A549 cells, with an IC50 value of approximately 7 µM.
The proposed mechanism of action for this compound involves:
- Cell Cycle Arrest : The compound appears to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS contribute to cellular stress and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Furan Rings : The presence of furan moieties enhances interaction with biological targets.
- Pentene Group : This functional group is crucial for its reactivity and biological efficacy.
Comparative Analysis
A comparative analysis with similar compounds reveals that modifications on the furan rings or the pentene group can significantly alter biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-[furan-3-yl]pent-4-enamide | Moderate | High |
| N-(furan-2-yl)butanamide | Low | Moderate |
| This compound | High | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with furan-2-yl ethylamine derivatives. Key steps include:
- Amide coupling : Reacting pent-4-enoic acid derivatives with 2,2-bis(furan-2-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H/13C) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- X-ray crystallography : For crystalline samples, SHELX software (SHELXL/SHELXS) is used for structure refinement. The furan ring planarity and amide bond geometry are critical validation parameters .
- Spectroscopic analysis : 1H NMR (δ 6.2–7.4 ppm for furan protons, δ 5.8–6.1 ppm for pent-4-enamide doublet) and FT-IR (amide I band at ~1650 cm⁻¹) confirm functional groups .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodology :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Furan derivatives often disrupt microbial membrane integrity .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or viral proteases. The furan oxygen atoms show high affinity for polar residues (e.g., Asp/His in proteases) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in reported biological activity data for furan-containing analogs?
- Methodology :
- Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature, cell passage number).
- Metabolic stability testing : Liver microsome assays (human/rat) to identify rapid degradation, which may explain false negatives in cell-based assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology :
- Functional group substitution : Replace the pent-4-enamide with cyclopropane or ester moieties to enhance membrane permeability.
- Bioisosteric replacement : Substitute furan with thiophene (retains aromaticity but alters electronic properties). Biological activity is then re-evaluated via SPR binding assays .
Q. What analytical techniques quantify this compound in complex matrices (e.g., plasma)?
- Methodology :
- LC-MS/MS : ESI-positive mode, MRM transitions (e.g., m/z 345 → 227 for quantification).
- Sample preparation : Protein precipitation with acetonitrile followed by SPE (C18 cartridges) to achieve LOD <10 ng/mL .
Critical Analysis of Evidence
- Contradictions : and suggest furan derivatives exhibit antiviral activity, but notes variability due to metabolic instability. Resolve via controlled stability assays.
- Gaps : Limited direct data on the target compound; inferences are drawn from structurally related molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
